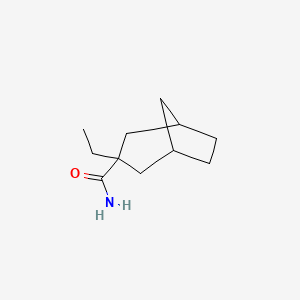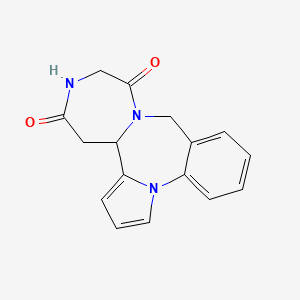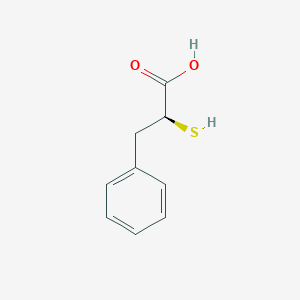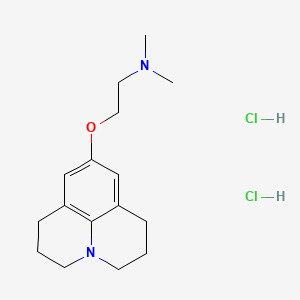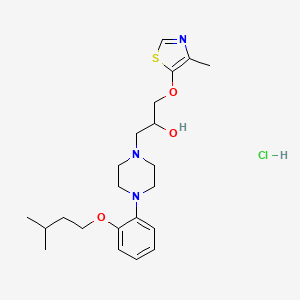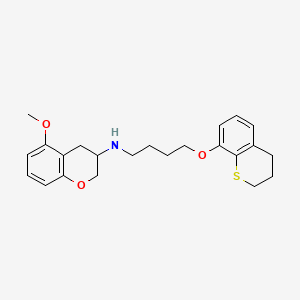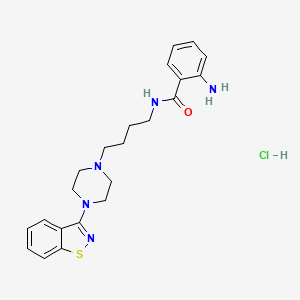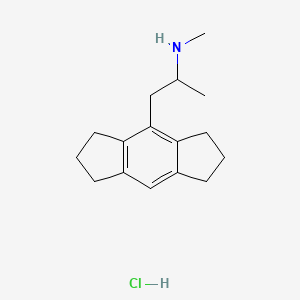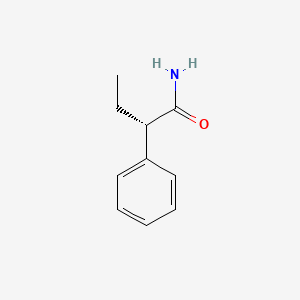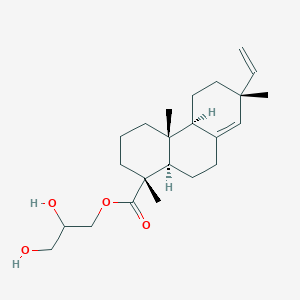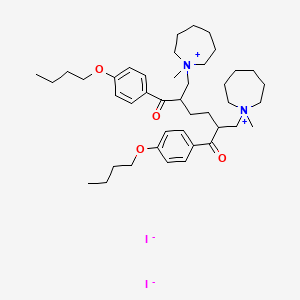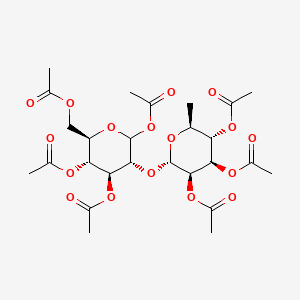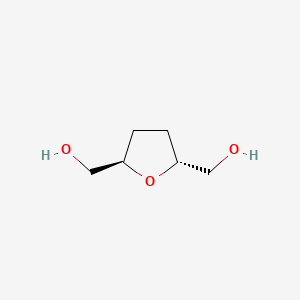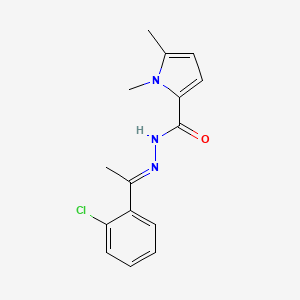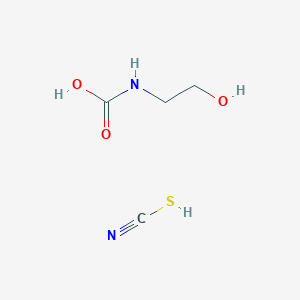
Thiocyanic acid, 2-((aminocarbonyl)oxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Aminocarboxyl)oxy)ethyl thiocyanate is an organic compound with the molecular formula C4H8N2O3S. It is also known as thiocyanic acid, ester with 2-hydroxyethylcarbamate. This compound is of interest due to its unique chemical structure, which includes both an aminocarboxyl group and a thiocyanate group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Aminocarboxyl)oxy)ethyl thiocyanate can be achieved through various methods. One common approach involves the reaction of 2-hydroxyethylcarbamate with thiocyanic acid. This reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 2-((Aminocarboxyl)oxy)ethyl thiocyanate often involves the use of large-scale reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Aminocarboxyl)oxy)ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-((Aminocarboxyl)oxy)ethyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-((Aminocarboxyl)oxy)ethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethylcarbamic acid: Similar in structure but lacks the thiocyanate group.
Thiocyanic acid: Contains the thiocyanate group but lacks the aminocarboxyl group.
2-Aminothiazole: Contains both sulfur and nitrogen but has a different core structure
Uniqueness
2-((Aminocarboxyl)oxy)ethyl thiocyanate is unique due to its combination of an aminocarboxyl group and a thiocyanate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
102367-30-6 |
|---|---|
Formule moléculaire |
C4H8N2O3S |
Poids moléculaire |
164.19 g/mol |
Nom IUPAC |
2-hydroxyethylcarbamic acid;thiocyanic acid |
InChI |
InChI=1S/C3H7NO3.CHNS/c5-2-1-4-3(6)7;2-1-3/h4-5H,1-2H2,(H,6,7);3H |
Clé InChI |
PRJYQMHYZHJBKF-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NC(=O)O.C(#N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


